
1-(2,4-Bis(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H14OS2 It is characterized by the presence of two methylthio groups attached to a phenyl ring and a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)propan-2-one typically involves the reaction of 2,4-dimethylthiophenol with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanones.
Aplicaciones Científicas De Investigación
1-(2,4-Bis(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(4-methylthio)phenyl-2-morpholinopropan-1-one: Similar structure with a morpholine ring.
2-Methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-yl-propan-1-one: Another related compound with a morpholine moiety.
Uniqueness
1-(2,4-Bis(methylthio)phenyl)propan-2-one is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14OS2 |
|---|---|
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
1-[2,4-bis(methylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14OS2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3 |
Clave InChI |
AMXKGNMACRDRRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)

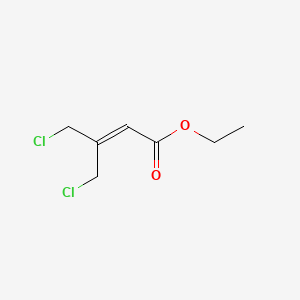
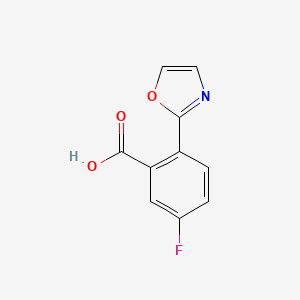



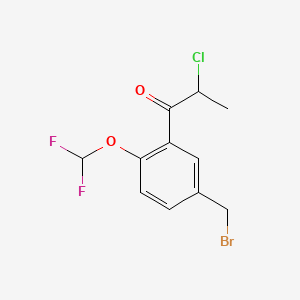
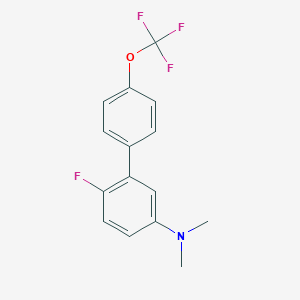

![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
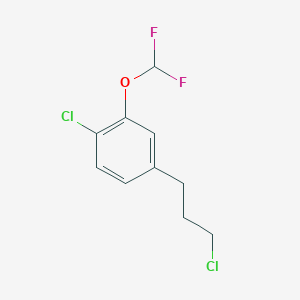
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
